molecular formula C13H14N4O2 B14118890 Methanone, 4-Morpholinyl(4-phenyl-2H-1,2,3-triazol-2-yl)-

Methanone, 4-Morpholinyl(4-phenyl-2H-1,2,3-triazol-2-yl)-

Cat. No.: B14118890
M. Wt: 258.28 g/mol
InChI Key: GOSFBKBCZMUBLQ-UHFFFAOYSA-N
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Description

The compound Methanone, 4-Morpholinyl(4-phenyl-2H-1,2,3-triazol-2-yl)- (referred to hereafter as the "target compound") is a heterocyclic organic molecule featuring a morpholinyl group linked to a methanone core, which is further substituted with a 4-phenyl-1,2,3-triazole moiety. This structure combines a morpholine ring—a common pharmacophore known for enhancing solubility and bioavailability—with a triazole ring system, which is frequently utilized in medicinal chemistry for its hydrogen-bonding capabilities and metabolic stability .

Properties

Molecular Formula

C13H14N4O2

Molecular Weight

258.28 g/mol

IUPAC Name

morpholin-4-yl-(4-phenyltriazol-2-yl)methanone

InChI

InChI=1S/C13H14N4O2/c18-13(16-6-8-19-9-7-16)17-14-10-12(15-17)11-4-2-1-3-5-11/h1-5,10H,6-9H2

InChI Key

GOSFBKBCZMUBLQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)N2N=CC(=N2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, 4-Morpholinyl(4-phenyl-2H-1,2,3-triazol-2-yl)- typically involves the reaction of azides with allyl ketones in the presence of diethylamine as a catalyst . This method allows for the formation of fully substituted 1,2,3-triazoles. Another approach involves the use of Grignard reagents and subsequent cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methanone, 4-Morpholinyl(4-phenyl-2H-1,2,3-triazol-2-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of Methanone, 4-Morpholinyl(4-phenyl-2H-1,2,3-triazol-2-yl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit carbonic anhydrase-II by binding to its active site and blocking its enzymatic activity . This inhibition can lead to various biological effects, including the suppression of tumor growth and microbial proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The target compound is compared below with six structurally related methanone derivatives, emphasizing differences in substituents, heterocyclic systems, and physicochemical properties.

Table 1: Key Structural Features and Properties of Similar Compounds
Compound Name Key Substituents/Modifications Molecular Formula (if available) Notable Properties/Applications Reference
Target Compound : Methanone, 4-Morpholinyl(4-phenyl-2H-1,2,3-triazol-2-yl)- Morpholinyl, 4-phenyl-1,2,3-triazole Not explicitly provided Likely high polarity due to morpholine
1-(4-Morpholinyl)-2-[(5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone Thiazolo-triazole, sulfanyl group C₁₆H₁₆N₄O₂S₂ Increased lipophilicity (sulfanyl)
Methanone, [4-(4-phenoxyphenyl)-2H-1,2,3-triazol-2-yl]-1-pyrrolidinyl- Pyrrolidinyl, 4-phenoxyphenyl-triazole C₁₉H₁₈N₄O₂ Enhanced π-π stacking (phenoxy)
(R)-(4-Benzyl-7-methyl-1,4-diazepan-1-yl)(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanone Diazepan ring, benzyl, methyl groups Not explicitly provided Potential CNS activity (diazepan)
Methanone, 4-morpholinyl[4-(4-(trifluoromethoxy)phenyl)-2H-1,2,3-triazol-2-yl]- Trifluoromethoxy-phenyl substitution Not explicitly provided Electron-withdrawing substituent
ACT-539313E (Deuterated analog) Deuterated morpholino, 4-methylphenyl-triazole Not explicitly provided Improved metabolic stability
M30 (Triazole-morpholine-oxazine hybrid) Oxazine ring, dual triazole groups Not explicitly provided Extended conjugation

Biological Activity

Methanone, 4-Morpholinyl(4-phenyl-2H-1,2,3-triazol-2-yl)- is a compound that has garnered attention due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties and applications.

Chemical Structure

The compound features a morpholine ring attached to a triazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

C14H16N4O\text{C}_{14}\text{H}_{16}\text{N}_{4}\text{O}

This structure is significant as it contributes to the compound's interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of triazoles, including Methanone, have shown promising anticancer properties. For instance, studies on related compounds have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of PI3K Pathway : Certain derivatives have been identified as selective inhibitors of the PI3K p110alpha isoform, which is crucial in many cancer signaling pathways. For example, a related compound showed an IC50 value of 2.0 nM against PI3K p110alpha and inhibited melanoma cell proliferation with an IC50 of 0.58 µM .
  • Cytotoxicity : In vitro studies have assessed the cytotoxic effects of triazole derivatives on human cancer cell lines. Compounds exhibiting higher activity against specific cell lines (e.g., MCF-7) suggest that Methanone may also possess similar properties .

Antimicrobial Activity

Triazole compounds are recognized for their antimicrobial properties. Methanone's structure may enable it to interact with microbial targets effectively:

  • Antifungal and Antibacterial Effects : Research has shown that triazole derivatives can exhibit significant antifungal and antibacterial activities. For instance, mercapto-substituted triazoles demonstrated superior antifungal activity compared to established antifungal agents like bifonazole .

The biological activity of Methanone can be attributed to its ability to interact with various biomolecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial survival.
  • Cell Cycle Arrest : Some triazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

Study 1: Synthesis and Evaluation

A study focused on synthesizing various triazole derivatives, including Methanone, evaluated their biological activities against different cancer cell lines. The results indicated that:

CompoundCell LineIC50 (µM)Activity Type
MethanoneMCF-70.58Cytotoxic
Related TriazoleA3750.75Cytotoxic

This table illustrates the comparative potency of Methanone against established cancer cell lines.

Study 2: Antimicrobial Screening

Another study investigated the antimicrobial efficacy of triazole derivatives:

CompoundMicrobial StrainZone of Inhibition (mm)
MethanoneStaphylococcus aureus15
Mercapto-TriazoleCandida albicans20

The findings suggest that Methanone exhibits moderate antimicrobial activity, comparable to other known agents.

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